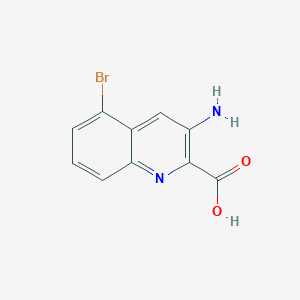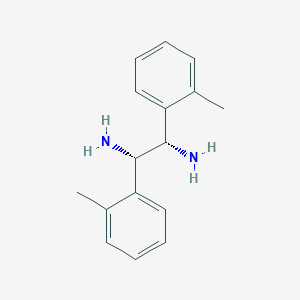![molecular formula C10H11BN2O4 B13655316 (3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13655316.png)
(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is a heterocyclic compound with the molecular formula C10H11BN2O4. It is a boronic acid derivative that contains a pyrazolo[1,5-a]pyridine core structure, which is known for its versatility in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under controlled conditions, followed by borylation using boronic acid reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine core .
Applications De Recherche Scientifique
(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyridine derivatives: Compounds with similar core structures but different substituents.
Boronic acid derivatives: Compounds containing the boronic acid functional group but different core structures.
Uniqueness
(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is unique due to its combination of the pyrazolo[1,5-a]pyridine core and the boronic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C10H11BN2O4 |
|---|---|
Poids moléculaire |
234.02 g/mol |
Nom IUPAC |
(3-ethoxycarbonylpyrazolo[1,5-a]pyridin-5-yl)boronic acid |
InChI |
InChI=1S/C10H11BN2O4/c1-2-17-10(14)8-6-12-13-4-3-7(11(15)16)5-9(8)13/h3-6,15-16H,2H2,1H3 |
Clé InChI |
SXYPBHUMLUPNMI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=NN2C=C1)C(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)



![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)








